5-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine
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Description
5-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine is a useful research compound. Its molecular formula is C20H15ClN2O2S and its molecular weight is 382.86. The purity is usually 95%.
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Biological Activity
5-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine, with CAS number 338967-25-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H15ClN2O2S
- Molar Mass : 382.86 g/mol
- Density : 1.25 ± 0.1 g/cm³ (predicted)
- Boiling Point : 560.9 ± 60.0 °C (predicted)
- pKa : 0.85 ± 0.31 (predicted)
The compound functions primarily through its interaction with various biological targets, potentially including:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Its structural components suggest it could possess antibacterial and antifungal properties.
Antibacterial and Antifungal Properties
Research indicates that compounds similar to this compound exhibit notable antibacterial and antifungal activities. For instance, studies have shown that related hydrazone ligands demonstrate significant in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Microorganism | Activity Observed |
---|---|
Bacillus subtilis | Moderate |
Staphylococcus aureus | High |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Low |
Aspergillus flavus | Moderate |
Candida albicans | High |
Case Studies
-
Antimicrobial Screening :
A study evaluated the antibacterial activity of similar compounds against several pathogens using the agar well diffusion method. The results indicated that certain derivatives exhibited stronger activity than the controls, suggesting potential therapeutic applications in treating infections . -
Molecular Docking Studies :
Molecular docking simulations have been conducted to understand the interaction between this compound and bacterial enzymes. These studies revealed strong binding affinities, indicating that the compound could effectively inhibit target enzymes critical for bacterial survival. -
Toxicological Assessment :
Preliminary toxicity assessments have shown that while some derivatives exhibit promising biological activity, they also require careful evaluation for safety and side effects before clinical application .
Properties
IUPAC Name |
[(E)-[6-(4-methylphenyl)sulfanylpyridin-3-yl]methylideneamino] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c1-14-6-9-16(10-7-14)26-19-11-8-15(12-22-19)13-23-25-20(24)17-4-2-3-5-18(17)21/h2-13H,1H3/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZVNNFWHAWLDL-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=C(C=C2)C=NOC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC=C(C=C2)/C=N/OC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.